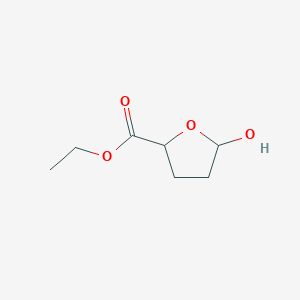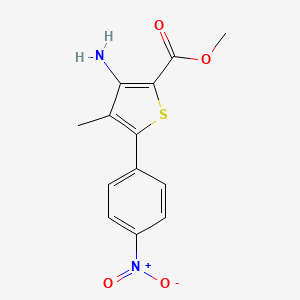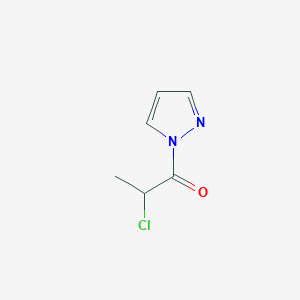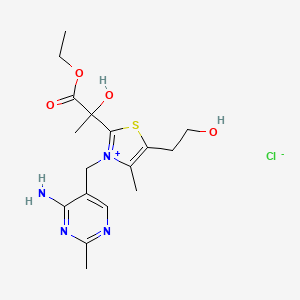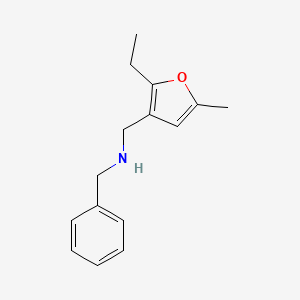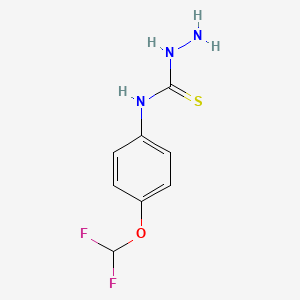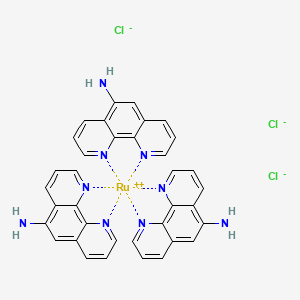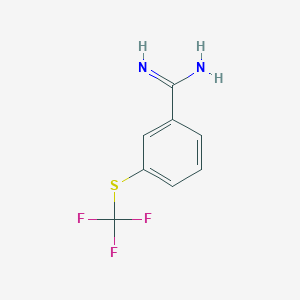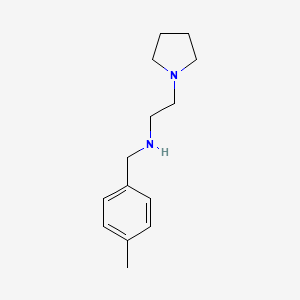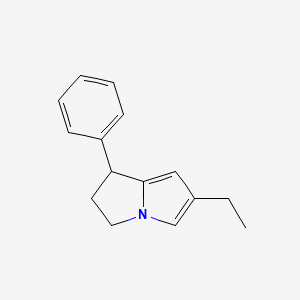![molecular formula C9H15IO B12862786 4-(Iodomethyl)-1-methyl-2-oxabicyclo[2.2.2]octane](/img/structure/B12862786.png)
4-(Iodomethyl)-1-methyl-2-oxabicyclo[2.2.2]octane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Iodomethyl)-1-methyl-2-oxabicyclo[222]octane is a bicyclic organic compound that features an iodomethyl group and a methyl group attached to an oxabicyclo[222]octane framework
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Iodomethyl)-1-methyl-2-oxabicyclo[2.2.2]octane typically involves the iodocyclization of cyclohexane-containing alkenyl alcohols with molecular iodine in acetonitrile . This reaction proceeds under mild conditions and provides the desired product in good yields.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing efficient purification techniques to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Iodomethyl)-1-methyl-2-oxabicyclo[2.2.2]octane can undergo various chemical reactions, including:
Substitution Reactions: The iodomethyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the iodomethyl group can lead to the formation of methyl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiourea. These reactions typically occur under mild conditions with polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution: Products include azido, cyano, and thiomethyl derivatives.
Oxidation: Products include alcohols, ketones, and carboxylic acids.
Reduction: Products include methyl derivatives and other reduced forms.
Applications De Recherche Scientifique
4-(Iodomethyl)-1-methyl-2-oxabicyclo[2.2.2]octane has several applications in scientific research:
Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the discovery of new drugs with unique mechanisms of action.
Industry: The compound’s unique structure makes it useful in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of 4-(Iodomethyl)-1-methyl-2-oxabicyclo[2.2.2]octane involves its ability to act as a nucleophile or electrophile in various chemical reactions . The iodomethyl group can participate in nucleophilic substitution reactions, while the bicyclic structure provides stability and rigidity to the molecule. This allows it to interact with specific molecular targets and pathways, making it a versatile reagent in organic synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Diazabicyclo[2.2.2]octane (DABCO): A bicyclic compound with similar structural features but different functional groups.
2-Oxabicyclo[2.2.2]octane: A related compound used as a bioisostere of the phenyl ring.
Uniqueness
4-(Iodomethyl)-1-methyl-2-oxabicyclo[2.2.2]octane is unique due to the presence of the iodomethyl group, which imparts distinct reactivity compared to other bicyclic compounds. This makes it particularly useful in nucleophilic substitution reactions and as a precursor for further functionalization.
Propriétés
Formule moléculaire |
C9H15IO |
|---|---|
Poids moléculaire |
266.12 g/mol |
Nom IUPAC |
4-(iodomethyl)-1-methyl-2-oxabicyclo[2.2.2]octane |
InChI |
InChI=1S/C9H15IO/c1-8-2-4-9(6-10,5-3-8)7-11-8/h2-7H2,1H3 |
Clé InChI |
KCMZCTUDJKLGLF-UHFFFAOYSA-N |
SMILES canonique |
CC12CCC(CC1)(CO2)CI |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Hydroxy-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12862704.png)
![2-Aminobenzo[d]oxazole-7-carboxamide](/img/structure/B12862725.png)
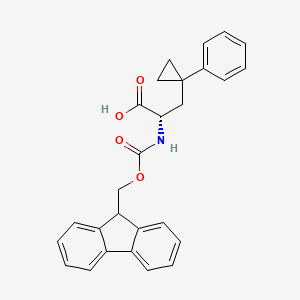
![1h-Pyrrolo[3,2-b]pyridine-7-acetonitrile](/img/structure/B12862730.png)
